molecular formula C19H19N3O4 B2949949 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea CAS No. 1207008-24-9

1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea

Cat. No. B2949949
CAS RN: 1207008-24-9
M. Wt: 353.378
InChI Key: PGOPMDMINRNYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea, also known as DMQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. DMQX has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological conditions.

Mechanism of Action

1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of glycine or D-serine, which are co-agonists of the NMDA receptor, and thus inhibits the activation of the receptor. This results in a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound has been shown to block the induction of LTP in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory processes. This compound has also been shown to enhance the extinction of fear memory in rats, which suggests that it may have therapeutic potential for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific manipulation of NMDA receptor function. However, one limitation of using this compound is that it can also block other ionotropic glutamate receptors, such as the kainate receptor, at high concentrations, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea in scientific research. One direction is to investigate the role of NMDA receptors in other brain regions and their contribution to various physiological and pathological conditions. Another direction is to develop more potent and selective NMDA receptor antagonists that can be used as potential therapeutic agents for the treatment of neurological and psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the development of novel treatments for brain disorders.

Synthesis Methods

1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can be synthesized by reacting 2,3-dimethoxyaniline with 6-methoxyquinoline-8-carbaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by treatment with urea in ethanol. The reaction yields this compound as a white crystalline solid with a melting point of 230-232°C.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea has been used in various scientific research studies to investigate the role of NMDA receptors in different physiological and pathological conditions. For example, this compound has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the hippocampus, which is a brain region that is critical for learning and memory processes.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOPMDMINRNYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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